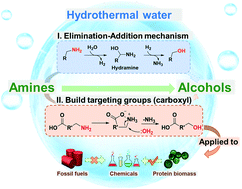Hydrothermal water enabling one-pot transformation of amines to alcohols via supported Pd catalysts†
Reaction Chemistry & Engineering Pub Date: 2022-02-15 DOI: 10.1039/D1RE00578B
Abstract
Simple, direct conversion of amines to alcohols is quite rare and remains challenging. Here, with the unique catalytic role of hydrothermal water, two green and one-pot strategies were proposed to enable water nucleophilic attack at amines, which were achieved by dehydrogenation of amines or building a targeting group. Furthermore, one strategy was applied in the conversion of glutamic acid, the most abundant amino acid in microalgae, to γ-butyrolactone, which is an industrial chemical derived from fossil fuels. This study provides simple and new methods for the deamination of amines and could provide to new insight into the utilization of protein-rich biomass.


Recommended Literature
- [1] Fabrication of a versatile chitosan nanocomposite hydrogel impregnated with biosynthesized silver nanoparticles using Sapindus mukorossi: characterization and applications
- [2] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [3] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [4] Dual-responsive biocompatible microgels as high loaded cargo: understanding of encapsulation/release driving forces by NMR NOESY†
- [5] Understanding and design of non-conservative optical matter systems using Markov state models†
- [6] Development and evaluation of UHMWPE/woven fabric composite microfiltration membranes via thermally induced phase separation
- [7] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [8] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†
- [9] Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring†
- [10] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures










